molecular formula C9H13N3O2 B12944510 2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione CAS No. 77699-15-1

2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

Cat. No.: B12944510
CAS No.: 77699-15-1
M. Wt: 195.22 g/mol
InChI Key: PFEUTYLQNNOLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a bicyclic framework fused with an imidazolidine ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione typically involves the reaction of appropriate bicyclic precursors with imidazolidine derivatives under controlled conditions. One common method includes the cyclization of a bicyclic amine with an imidazolidine-2,5-dione derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of leukemia and other cancers.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in leukemia cells through the mitochondrial pathway. This involves the activation of caspases and the alteration of the BCL2/BAD protein expression ratio, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Propyl-2-(8-(3,4-difluorobenzyl)-2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-1’-yl) acetate: Known for its potent anticancer properties.

    1’-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione:

Uniqueness

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5/h5-6,10H,1-4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEUTYLQNNOLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734609, DTXSID001141972
Record name 2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, (1α,3β,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77699-15-1, 64192-77-4
Record name Spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, (1α,3β,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77699-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, (1α,3β,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.